molecular formula C14H29N4NaO13P2 B14789736 Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

Cat. No.: B14789736
M. Wt: 546.34 g/mol
InChI Key: DAKGUESZJQLFFM-UHFFFAOYSA-M
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Description

Citicoline sodium salt, also known as cytidine-5’-diphosphocholine sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in the treatment of various neurological disorders, including stroke, traumatic brain injury, and cognitive impairments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of citicoline sodium salt involves the reaction of cytidine-5’-monophosphate with phosphorylcholine in the presence of a condensing agent such as p-toluenesulfonyl chloride. The reaction is typically carried out in a solvent like dimethylformamide, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of citicoline sodium salt can be achieved through both chemical synthesis and enzymatic methods. The chemical synthesis route involves the use of cytidine triphosphate and phosphorylcholine, while the enzymatic method utilizes cytidine triphosphate and phosphorylcholine biosynthesized by enzymes extracted from cells . The final product is purified to achieve high purity levels suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, dephosphorylation, and phosphorylation. Upon ingestion or injection, it is rapidly hydrolyzed and dephosphorylated to yield cytidine and choline, which are then used to resynthesize cytidine-5’-diphosphocholine inside brain cells .

Common Reagents and Conditions:

    Hydrolysis: Water and enzymes

    Dephosphorylation: Phosphatases

    Phosphorylation: Kinases and adenosine triphosphate

Major Products Formed: The major products formed from the hydrolysis and dephosphorylation of citicoline sodium salt are cytidine and choline .

Comparison with Similar Compounds

  • Choline bitartrate
  • Alpha-glycerylphosphorylcholine
  • Phosphatidylcholine

Citicoline sodium salt stands out due to its comprehensive neuroprotective effects and its role in maintaining neuronal structure and function.

Properties

Molecular Formula

C14H29N4NaO13P2

Molecular Weight

546.34 g/mol

IUPAC Name

sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

InChI

InChI=1S/C14H26N4O11P2.Na.2H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;2*1H2/q;+1;;/p-1

InChI Key

DAKGUESZJQLFFM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.O.[Na+]

Origin of Product

United States

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